Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate
CAS No.: 886362-11-4
Cat. No.: VC3946115
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886362-11-4 |
|---|---|
| Molecular Formula | C14H10Cl2O2 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | methyl 4-(3,4-dichlorophenyl)benzoate |
| Standard InChI | InChI=1S/C14H10Cl2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3 |
| Standard InChI Key | PQHQXJDNGVLETN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.13 g/mol . Its IUPAC name, methyl 4-(3,4-dichlorophenyl)benzoate, reflects the substitution pattern. Key identifiers include:
The biphenyl core enables π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance stability and influence reactivity in cross-coupling reactions .
Spectroscopic Data
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¹H NMR (DMSO-d₆): Signals at δ 3.85 (s, 3H, OCH₃), 7.45–8.10 (m, 7H, aromatic) .
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IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester) .
Synthesis and Optimization
Suzuki-Miyaura Cross-Coupling
The most common synthesis route involves palladium-catalyzed coupling between methyl 4-bromobenzoate and 3,4-dichlorophenylboronic acid . Typical conditions include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Base | K₂CO₃ or Na₂CO₃ | |
| Solvent | 1,4-Dioxane/H₂O or DMF | |
| Yield | 70–85% |
This method benefits from scalability and compatibility with diverse boronic acids, enabling structural diversification .
Alternative Approaches
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Ullmann Coupling: Copper-mediated coupling of methyl 4-iodobenzoate with 3,4-dichloroaniline, though less efficient (yields ~50%) .
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Esterification: Reaction of 3',4'-dichloro[1,1'-biphenyl]-4-carboxylic acid with methanol under acidic conditions .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to antiproliferative agents. For example, derivatives of biphenyl carboxylic acids exhibit IC₅₀ values of 9.92–10.78 µM against breast cancer cells (MCF-7, MDA-MB-231) . The chlorine substituents enhance membrane permeability, while the ester group allows facile hydrolysis to active carboxylic acids .
Material Science
In polymer chemistry, it acts as a monomer for liquid crystalline polyesters and high-performance coatings. The rigid biphenyl core improves thermal stability (Tg > 150°C) .
Organic Synthesis
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